molecular formula C18H24N4O4S B2902988 4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1798485-56-9

4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2902988
CAS No.: 1798485-56-9
M. Wt: 392.47
InChI Key: KOKAZTJHVQDOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide features a benzamide core substituted at the para position with a dimethylsulfamoyl group. The N-linked pyrazole ring is further modified by an oxan-4-ylmethyl (tetrahydropyran-methyl) substituent. The tetrahydropyran group may enhance solubility and metabolic stability compared to purely aromatic substituents .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-21(2)27(24,25)17-5-3-15(4-6-17)18(23)20-16-11-19-22(13-16)12-14-7-9-26-10-8-14/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKAZTJHVQDOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Sulfamoylation

4-Nitrobenzoic acid undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol at 25°C to yield 4-aminobenzoic acid. Subsequent sulfamoylation with dimethylsulfamoyl chloride in dichloromethane (DCM) at 0–5°C produces 4-(dimethylsulfamoyl)benzoic acid. Triethylamine is critical for neutralizing HCl byproducts.

Key Data:

Step Reagents/Conditions Yield (%)
Nitro reduction H₂ (1 atm), 10% Pd/C, EtOH, 25°C 92
Sulfamoylation ClSO₂NMe₂, Et₃N, DCM, 0–5°C 85

Activation to Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2h). Excess SOCl₂ is removed via distillation, yielding 4-(dimethylsulfamoyl)benzoyl chloride as a pale-yellow oil.

Preparation of 1-[(Oxan-4-yl)Methyl]-1H-Pyrazol-4-Amine

The pyrazole fragment is synthesized via alkylation of 4-aminopyrazole with tetrahydro-2H-pyran-4-ylmethyl bromide.

Alkylation of 4-Aminopyrazole

4-Aminopyrazole reacts with tetrahydro-2H-pyran-4-ylmethyl bromide in dimethylformamide (DMF) at 80°C for 6h, using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, with the oxan-4-ylmethyl group introduced at the pyrazole nitrogen.

Key Data:

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 80°C
Time 6h
Yield 78%

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1). Nuclear magnetic resonance (NMR) confirms substitution at N1: δ 4.05 (d, J = 7.2 Hz, 2H, CH₂Oxan), 3.95–3.85 (m, 2H, Oxan-OCH₂).

Coupling Strategies for Benzamide Bond Formation

The acid chloride intermediate reacts with 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine to form the final benzamide.

Schotten-Baumann Reaction

The amine is treated with 4-(dimethylsulfamoyl)benzoyl chloride in a biphasic system (water/DCM) at 0°C. Sodium bicarbonate maintains pH 8–9, facilitating nucleophilic acyl substitution.

Optimization Insight:

  • Lower temperatures (0–5°C) minimize hydrolysis of the acid chloride.
  • Yields improve to 88% when using 1.2 equivalents of acid chloride.

Alternative Coupling Agents

For acid-sensitive intermediates, carbodiimide-based coupling (EDC/HOBt) in DCM at 25°C achieves 82% yield. This method avoids acid chloride formation, enhancing compatibility with labile functional groups.

Alternative Synthetic Routes and Optimization

Suzuki-Miyaura Cross-Coupling

A patent describes boron-containing pyrazole intermediates for coupling with halogenated benzamides. For example, 1-[(oxan-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reacts with 4-bromo-N-(dimethylsulfamoyl)benzamide under Pd catalysis (Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 120°C, 1h).

Comparative Data:

Method Catalyst Yield (%)
Schotten-Baumann None 88
Suzuki-Miyaura Pd(dppf)Cl₂ 75

Solvent and Temperature Effects

Higher yields (90%) are reported using tetrahydrofuran (THF) instead of DCM in the Schotten-Baumann method. Elevated temperatures (25°C vs. 0°C) reduce reaction time but risk racemization.

Characterization and Analytical Methods

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.85 (s, 1H, Pyrazole-H), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.15 (d, J = 7.2 Hz, 2H, CH₂Oxan), 3.95–3.85 (m, 2H, Oxan-OCH₂).
  • LC-MS : m/z 407.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

Target Compound
  • Core : Benzamide.
  • N-linked pyrazole: A 1H-pyrazole ring substituted at the 1-position with an oxan-4-ylmethyl group.
3HN Ligand ()
  • Core : Benzamide.
  • Substituents :
    • 3-Pyrazole: Substituted at the 4-position with a fluorophenyl carbamoyl group.
    • N-linked 2-methylpyridin-4-yl: Aromatic heterocycle with a methyl group.
  • Key Difference : The target compound’s para-substituted sulfonamide contrasts with 3HN’s meta-substituted pyrazole-carbamoyl group. The sulfonamide in the target may confer higher acidity and solubility compared to the carbamoyl group in 3HN .
3,4-Dichloro-N-{[1-(Dimethylamino)cyclohexyl]methyl}benzamide ()
  • Core : Benzamide.
  • Substituents: 3,4-Dichloro: Electron-withdrawing groups influencing electronic distribution. N-linked cyclohexylmethyl-dimethylamino: A bulky aliphatic substituent with basic character.
  • Key Difference: The target’s tetrahydropyran-methyl-pyrazole substituent offers a rigid, oxygen-containing ring, whereas the cyclohexyl-dimethylamino group in this analog provides conformational flexibility and basicity .

Pharmacological and Physicochemical Properties

Property Target Compound 3HN Ligand () 3,4-Dichloro Analog ()
Molecular Weight ~423 g/mol (estimated) 438.44 g/mol ~422 g/mol (estimated)
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~3.8 (high lipophilicity)
Solubility Enhanced by oxan-4-ylmethyl Moderate (fluorophenyl reduces solubility) Low (dichloro, aliphatic substituents)
Biological Activity Unknown (theorized kinase inhibition) Unspecified (PDB ligand suggests protein binding) Unspecified (structural analog of CNS-targeting agents)
  • Antimicrobial Activity : While the target compound’s activity is unreported, 1,3,4-thiadiazole analogs () show efficacy against E. coli and C. albicans, highlighting the importance of heterocyclic substituents in antimicrobial design .

Structural and Crystallographic Insights

  • Target Compound : If crystallized, refinement would likely employ SHELXL (), a standard for small-molecule crystallography. The oxan-4-ylmethyl group’s conformation could be compared to similar tetrahydropyran-containing structures in the Cambridge Structural Database.
  • 3HN Ligand : Its PDB entry () suggests a binding mode involving pyridine-pyrazole stacking and hydrogen bonds via the carbamoyl group, which the target’s sulfonamide might replicate with stronger acidity .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Dimethylsulfamoyl group : A sulfonamide derivative that may influence the compound's solubility and biological activity.
  • Oxan-4-ylmethyl moiety : A cyclic structure that may contribute to the compound's interaction with biological targets.
  • Pyrazol-4-yl group : Known for its role in various pharmacological activities.

The molecular formula is C15H20N4O3SC_{15}H_{20}N_4O_3S, and its IUPAC name reflects its structural complexity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds in the benzamide class. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against various viruses, including HBV and HCV, primarily through the upregulation of intracellular levels of APOBEC3G (A3G) , a protein that inhibits viral replication . Although specific data on the compound is limited, it can be hypothesized that similar mechanisms may apply due to structural similarities.

Antibacterial and Antifungal Properties

Compounds with a benzamide backbone have been investigated for their antibacterial and antifungal activities. For example, derivatives have been screened against common pathogens such as Escherichia coli and Staphylococcus aureus , demonstrating varying degrees of efficacy . The presence of the dimethylsulfamoyl group could enhance antibacterial activity by facilitating interactions with bacterial enzymes.

Cytotoxicity

Cytotoxicity assays are critical in evaluating the safety profile of new compounds. Studies typically measure the concentration required to inhibit 50% of cell viability (CC50) across different cell lines. While specific CC50 values for this compound are not available, related compounds have shown promising results with acceptable toxicity profiles .

Case Studies

  • Antiviral Mechanism Exploration :
    • In vitro studies on related benzamide derivatives indicated that compounds could significantly inhibit HBV replication by increasing A3G levels.
    • A study identified a derivative with an IC50 of 1.99 µM against HBV, suggesting potential for further development in antiviral therapeutics .
  • Antimicrobial Screening :
    • A series of benzamide derivatives were tested against various bacterial strains, yielding promising results that warrant further exploration into their mechanisms of action .

Data Table

Here is a summary table of relevant biological activities observed in related compounds:

Activity TypeCompound NameIC50/CC50 ValuesMechanism of Action
AntiviralN-(4-chlorophenyl)-4-methoxy...IC50: 1.99 µM (HBV)Upregulation of A3G
AntibacterialVarious Benzamide DerivativesCC50: VariesInhibition of bacterial enzymes
AntifungalBenzamide DerivativesCC50: VariesDisruption of fungal cell wall synthesis

Q & A

Q. Critical Conditions :

  • Temperature control (0–25°C for sulfonylation; 40–60°C for amide coupling).
  • Solvent choice (polar aprotic solvents enhance substitution efficiency).
  • Purification via column chromatography or recrystallization to isolate intermediates .

Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., dimethylsulfamoyl proton splitting patterns, oxane ring protons at δ 3.4–4.0 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z ~450) .

Q. Advanced Consideration :

  • X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding (if single crystals are obtainable) .
  • IR Spectroscopy : Detects functional groups (e.g., S=O stretches at ~1150 cm⁻¹; amide C=O at ~1650 cm⁻¹) .

How can researchers optimize substitution reactions to introduce functional groups without side products?

Advanced Research Question

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling to attach aryl groups without over-oxidation .
  • Solvent Optimization : Non-polar solvents (e.g., toluene) minimize nucleophilic interference during sulfonamide formation .
  • pH Control : Maintain pH 7–8 during nucleophilic substitutions to balance reactivity and avoid hydrolysis of sensitive groups (e.g., oxane rings) .

Q. Case Study :

  • Substitution at the pyrazole C4 position requires protecting the oxane methyl group with tert-butyldimethylsilyl (TBDMS) to prevent undesired alkylation .

What strategies address discrepancies in biological activity data across different studies?

Advanced Research Question

  • Standardized Assays : Use consistent in vitro models (e.g., MTT assay for cytotoxicity; MIC for antimicrobial activity) to reduce variability .
  • Data Validation :
    • Replicate experiments across independent labs to confirm IC50 values .
    • Control for solvent effects (e.g., DMSO concentrations ≤0.1% in cell-based assays) .
  • Meta-Analysis : Cross-reference structural analogs (e.g., oxadiazole derivatives) to identify trends in bioactivity linked to substituent electronegativity .

What in vitro models are suitable for assessing the compound’s anticancer potential?

Advanced Research Question

  • Cell Lines : Test against NCI-60 panel (e.g., MCF-7, A549) with dose-response curves (1–100 μM) to determine selectivity indices .
  • Mechanistic Studies :
    • Apoptosis Assays : Annexin V/PI staining to quantify programmed cell death .
    • Kinase Inhibition : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization .
  • 3D Tumor Models : Spheroid cultures to mimic tumor microenvironments and evaluate penetration efficacy .

How can researchers mitigate challenges in achieving high enantiomeric purity during synthesis?

Advanced Research Question

  • Chiral Chromatography : Use Chiralpak columns (e.g., IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to favor R/S configurations .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Enhance enantiomeric excess (>99%) via controlled recrystallization .

What computational methods support structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with targets (e.g., COX-2, tubulin) .
  • QSAR Modeling : Generate regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioactivity .
  • MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability in aqueous environments .

How do solvent and temperature variations impact the compound’s stability in long-term storage?

Basic Research Question

  • Stability Studies :
    • Store at –20°C in amber vials under argon to prevent oxidation of sulfamoyl groups .
    • Avoid aqueous buffers (pH > 8) to limit hydrolysis of the benzamide bond .
  • Accelerated Degradation Tests : Use HPLC to monitor degradation products after 1–3 months at 40°C/75% RH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.